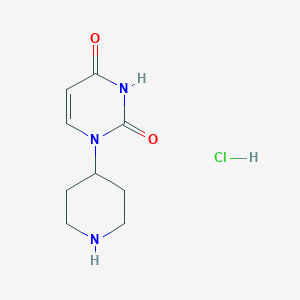
1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride has been utilized in synthetic chemistry for the development of novel compounds with potential biological activities. For instance, it has been involved in the regioselective amination of condensed pyrimidines, leading to derivatives with varied biological functions. The chemical serves as a precursor in the synthesis of complex molecules, demonstrating its versatility in organic synthesis and drug discovery processes (Gulevskaya et al., 1994).
Antibacterial and Antimicrobial Activities
Research has shown that derivatives of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride exhibit significant antibacterial and antimicrobial activities. The synthesis of such derivatives under microwave irradiation has led to compounds that were effectively screened for their antibacterial properties, highlighting the potential of these molecules in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Research
Compounds derived from 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride have shown significant anticancer activities against various human tumor cell lines. Structure-activity relationship (SAR) studies suggest that modifications on the piperidine/pyrrolidine end of the C-6 chain, alongside specific group additions at other positions of the pyrimidine ring, can enhance the anti-cancer activities of these molecules, offering insights into the design of new anticancer drugs (Singh & Paul, 2006).
Corrosion Inhibition
In the field of materials science, derivatives of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride have been explored as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption and inhibition mechanisms, providing valuable information for the development of more effective corrosion inhibitors (Kaya et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
Studies on the luminescent properties and photo-induced electron transfer (PET) processes of naphthalimide derivatives with piperazine substituents have revealed potential applications in the design of fluorescent probes and materials for optical devices. These investigations contribute to the understanding of PET mechanisms, which are critical for the development of photofunctional materials (Gan et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-3-6-12(9(14)11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,11,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIOPJOPDZCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)
![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)
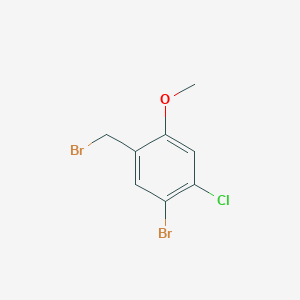
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)
![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)
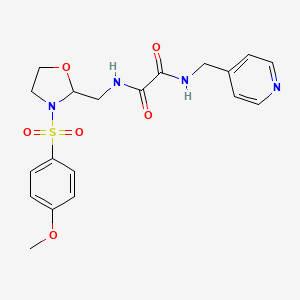
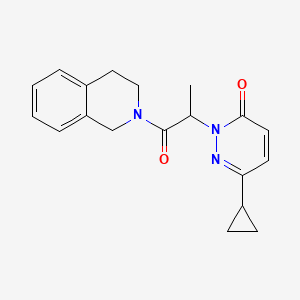
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

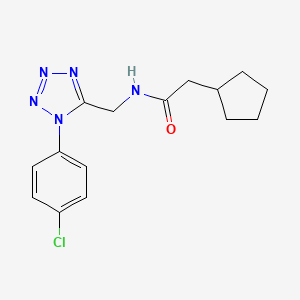
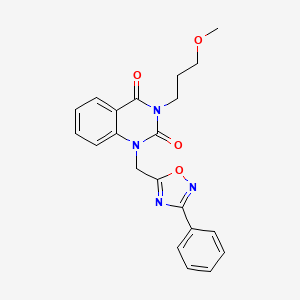

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)